6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which is further substituted with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These reactions are carried out under controlled conditions to ensure the formation of the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it may interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives:
1H-pyrazolo[3,4-b]pyridines: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Thieno[3,4-b]pyridines: These compounds have a sulfur atom in place of the nitrogen in the pyrazole ring, resulting in different chemical properties and applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been investigated for their anti-tubercular activity and show structural similarities with the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-3-4-8-15-26-25(30)20-16-21(18-13-11-17(2)12-14-18)27-24-22(20)23(28-29-24)19-9-6-5-7-10-19/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,26,30)(H,27,28,29) |
InChI Key |
VLKUDZMSIYXFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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